molecular formula C18H16Cl2N2O2 B266981 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Katalognummer B266981
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: BICAHPWWUJWHRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wirkmechanismus

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of various physiological processes. By blocking the adenosine A1 receptor, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in human prostate cancer cells. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce myocardial infarct size and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce the severity of seizures.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects. 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may interact with other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. These molecules could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. By understanding the mechanisms underlying these diseases, researchers can develop more effective therapeutic strategies. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide could improve its bioavailability and enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3,5-dichloro-4-nitrobenzoic acid with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with a palladium catalyst to produce 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. This method is a relatively straightforward and efficient synthesis route for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of human prostate cancer cells and reduce tumor growth in animal models. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce ischemic injury in the heart and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce the severity of seizures in animal models of epilepsy.

Eigenschaften

Produktname

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molekularformel

C18H16Cl2N2O2

Molekulargewicht

363.2 g/mol

IUPAC-Name

3,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-9-13(10-15(20)11-14)17(23)21-16-5-3-12(4-6-16)18(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,21,23)

InChI-Schlüssel

BICAHPWWUJWHRX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.